fluoroethylcholine (18F)
CAS No.:
Cat. No.: VC1846738
Molecular Formula: C7H17FNO+
Molecular Weight: 149.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17FNO+ |
|---|---|
| Molecular Weight | 149.22 g/mol |
| IUPAC Name | 2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |
| Standard InChI | InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |
| Standard InChI Key | XUUGOSKUEDWDAS-COJKEBBMSA-N |
| Isomeric SMILES | C[N+](C)(C)CCOCC[18F] |
| Canonical SMILES | C[N+](C)(C)CCOCCF |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Fluoroethylcholine (18F) is a radiolabeled choline analog with the molecular formula C₇H₁₇FNO . The compound contains a trimethylammonium group connected to a fluoroethyl moiety through an ethoxy linkage. Its structure can be represented by the SMILES notation CN+(C)CCOCC[18F], indicating the positioning of the 18F radioisotope at the terminal carbon of the ethyl chain .
The molecule has a specific chemical name of 2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium, with a characteristic quaternary ammonium group that gives it a positive charge . This structural feature is important for its biological behavior and uptake mechanism in cancer cells.
Physical and Radiochemical Properties
The 18F radioisotope used in fluoroethylcholine has several advantageous properties for PET imaging:
| Property | Value/Characteristic |
|---|---|
| Half-life of 18F | 109.8 minutes |
| Decay mode | Positron emission |
| Positron range | Shorter than 11C (improving spatial resolution) |
| Predicted collision cross-section [M+H]+ | 129.1 Ų |
The relatively longer half-life of 18F compared to 11C (20 minutes) provides practical advantages for clinical use, including the possibility of centralized production and distribution to multiple imaging centers . Additionally, the shorter positron range of 18F contributes to higher spatial resolution in PET images compared to 11C-labeled compounds .
Synthesis and Radiochemistry
Production Methods
The synthesis of 18F-fluoroethylcholine involves a two-step reaction process as described in the literature:
-
First, tetrabutylammonium (TBA) 18F-fluoride is reacted with 1,2-bis(tosyloxy)ethane to yield 2-18F-fluoroethyl tosylate .
-
Second, 2-18F-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to yield 18F-FECh, which is then purified by chromatography .
This synthesis method has been optimized and automated for clinical production. The reaction typically occurs at specific temperature conditions: the first step at 80°C for 20 minutes and the second step at 100°C for 5 minutes .
Quality Control and Purification
The purification of 18F-FECh presents specific challenges, particularly regarding the complete elimination of toxic substances used in the synthesis, such as Kryptofix 2.2.2, which is commonly used as a catalyst . Various chromatographic techniques are employed for purification, including:
-
Column chromatography using silica gel
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC) for quality control
The final product must meet Good Manufacturing Practice (GMP) standards for clinical use, with verification of radiochemical purity and absence of toxic reagents . Automated synthesis apparatuses have been developed to ensure consistent and reliable production of 18F-FECh for clinical applications .
Biological Mechanism and Pharmacokinetics
Uptake Mechanism in Cancer Cells
The uptake of 18F-FECh in tumor cells involves several biological processes:
This mechanism represents a "chemical trap" that concentrates the radiotracer in cancerous tissues. The rationale for using 18F-FECh in cancer detection is based on observations of increased choline metabolism in malignant tissues, particularly in prostate cancer . Malignant transformation is associated with upregulation of choline kinase activity and increased biosynthesis of cell membranes, leading to enhanced uptake of choline analogs like 18F-FECh .
Biodistribution and Metabolism
The normal biodistribution of 18F-FECh demonstrates:
-
High accumulation in the pancreas, liver, spleen, and kidneys
-
Variable uptake in the bowel
In clinical studies, the blood level of 18F-FECh decreases rapidly (within 1 minute), while uptake in prostate cancer reaches near-maximum levels in a short period (1.5 minutes) and remains relatively constant for an extended time (60 minutes) . Urinary radioactivity becomes prominent after a short time lag (approximately 5 minutes) , which has implications for imaging protocols, particularly for pelvic malignancies.
Clinical Applications
Prostate Cancer Imaging
18F-FECh PET/CT has demonstrated significant clinical utility in the detection of prostate cancer, particularly in:
-
Initial staging of newly diagnosed prostate cancer
-
Restaging after biochemical recurrence following radical prostatectomy or radiation therapy
Research findings indicate that 18F-FECh is particularly valuable in cases where conventional imaging modalities have limitations. The sensitivity of 18F-FECh PET/CT for detecting malignant lesions has been reported to be approximately 86% at any PSA level, with sensitivity increasing to 87% in patients with PSA levels >2μg/L .
Comparison with Other PET Tracers
18F-FECh has several advantages compared to other PET tracers:
The development of 18F-FECh was motivated by the success of 11C-choline in cancer detection, with the goal of overcoming the practical limitations imposed by the short half-life of 11C . Studies comparing 18F-FECh and 11C-choline have shown no significant difference in uptake in prostate cancer, but 18F-FECh provided slightly higher spatial resolution attributed to the shorter positron range of 18F .
Sensitivity and Specificity in Different Clinical Scenarios
The sensitivity of 18F-FECh PET/CT varies based on clinical context:
Research Findings and Clinical Studies
Studies on Initial Staging
Clinical research on 18F-FECh has involved diverse patient populations. In one South African study involving 40 patients (average age 65.5 years) with varying demographics (Black 20/40, Caucasian 16/40, Indian 2/40, and coloured 2/40), no significant differences were found between races in terms of disease severity (P=0.49) .
Of these patients, 15 were referred for initial staging, while 25 were referred for restaging, all with histologically confirmed adenocarcinoma . The study demonstrated abnormal 18F-FECh accumulation in 31 patients, corresponding to malignant or metastatic disease involvement .
Imaging Protocols and Techniques
Specific protocols have been developed for optimal 18F-FECh PET/CT imaging:
-
Patients are typically fasted for 4-6 hours with ample hydration before and after administration of 18F-FECh
-
Bladder emptying just before imaging is recommended to reduce urinary activity
-
Furosemide (20mg) is often administered together with the tracer to reduce urinary activity
-
Some protocols employ bladder irrigation during static PET studies to minimize interference from urinary excretion
Dynamic PET studies have revealed that the blood level of 18F-FECh decreases rapidly, while prostate cancer uptake reaches near-maximum levels quickly and remains stable for an extended period . This pharmacokinetic profile influences the timing of image acquisition in clinical protocols.
Comparative Effectiveness Research
The effectiveness of 18F-FECh has been compared with other imaging modalities:
-
18F-FECh vs. 11C-choline: Static PET studies conducted under bladder irrigation showed no significant difference in uptake in prostate cancer, though 18F-FECh provided slightly higher spatial resolution
-
18F-FECh vs. conventional imaging: 18F-FECh PET/CT has demonstrated higher sensitivity for detecting local recurrence and distant metastases compared to conventional imaging modalities, particularly in cases of biochemical recurrence with low PSA levels
-
Detection rates in relation to PSA levels: Multiple studies have confirmed that the detection rate of 18F-FECh PET/CT is proportional to the trigger PSA level, both for local and distant relapse
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume